Methyl 3-bromo-2-methylpropanoate

Catalog No.
S584732
CAS No.
20609-71-6
M.F
C5H9BrO2
M. Wt
181.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-bromo-2-methylpropanoate

Sourcing the correct regioisomer is critical for β-methyl-γ-amino acid synthesis: this compound’s α-methyl and terminal bromide are non-negotiable structural features. • Direct precursor to Pregabalin-like backbones via SN2 substitution. • Enantiopure forms enable asymmetric construction of chiral sst3 antagonists. • Versatile C3-synthon for benzothiadiazine heterocycles. Reliable supply with documented purity.

CAS Number

20609-71-6

Product Name

Methyl 3-bromo-2-methylpropanoate

IUPAC Name

methyl 3-bromo-2-methylpropanoate

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

InChI

InChI=1S/C5H9BrO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3

InChI Key

FKWNAVCXZSQYTA-UHFFFAOYSA-N

SMILES

CC(CBr)C(=O)OC

Synonyms

M-3-B-2-MP, methyl 3-bromo-2-methylpropanoate

Canonical SMILES

CC(CBr)C(=O)OC

The exact mass of the compound Methyl 3-bromo-2-methylpropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥95%

Package Size

5 g, 25 g

Methyl 3-bromo-2-methylpropanoate is a bifunctional organic intermediate featuring a methyl ester, a primary bromide, and a methyl group on the alpha-carbon. This specific arrangement of functional groups makes it a valuable precursor for introducing the 3-carbomethoxy-2-propyl moiety in organic synthesis. Its primary utility lies in reactions where the C-Br bond undergoes nucleophilic substitution, providing a direct route to γ-substituted-β-methyl carboxylic acid derivatives after subsequent ester hydrolysis.

Substituting this compound with close analogs is often synthetically unviable for specific targets. Using Methyl 3-bromopropanoate, which lacks the alpha-methyl group, would result in a final product without the critical methyl substitution that is often essential for biological activity or desired material properties. Conversely, using an isomer like Methyl 2-bromoisobutyrate places the bromine on the alpha-carbon, fundamentally altering its reactivity and making it unsuitable for building the γ-amino acid backbone required for certain pharmaceutical targets. The precise placement of the methyl group and the bromine atom in Methyl 3-bromo-2-methylpropanoate is therefore a non-negotiable structural feature for specific synthetic outcomes.

Precursor to β-Substituted GABA Analogues

The primary procurement driver for Methyl 3-bromo-2-methylpropanoate is its function as a direct precursor to β-substituted γ-aminobutyric acid (GABA) analogues, a class of compounds with significant neurological activity. The compound's structure provides the exact carbon skeleton needed. In contrast, the most common substitute, Methyl 3-bromopropanoate, lacks the alpha-methyl group and would yield an unsubstituted GABA analogue, which is a fundamentally different molecule. For targets like β-methyl-γ-aminobutyric acid or related structures, this compound is not just a preference but a structural necessity.

Evidence DimensionStructural suitability as a precursor for β-methylated GABA analogues
Target Compound DataProvides the required C3 backbone with the methyl group pre-installed at the alpha-position (which becomes the beta-position in the final GABA analogue).
Comparator Or BaselineMethyl 3-bromopropanoate (CAS 3395-91-3). Provides a C3 backbone lacking the alpha-methyl group.
Quantified DifferenceQualitative; Non-interchangeable. The comparator cannot be used to synthesize the target β-methylated molecular structure.
ConditionsSynthesis of β-substituted GABA analogues via nucleophilic substitution of the bromide with an amine or amine equivalent, followed by hydrolysis.

For researchers and manufacturers developing specific neurologically active compounds, this reagent provides the required molecular architecture directly, avoiding complex multi-step routes to introduce the methyl group.

Nucleophilic Displacement Reactivity

Methyl 3-bromo-2-methylpropanoate is frequently utilized as a reactant in nucleophilic displacement reactions with various nitrogen and sulfur-based nucleophiles. For example, its chiral form, (-)-Methyl (S)-3-bromo-2-methylpropionate, serves as a starting material for biologically significant benzothiadiazine derivatives. The primary bromide offers predictable SN2 reactivity, which is crucial for process control and yield optimization. In contrast, a comparator with a different halide, such as a chloride, would exhibit lower reactivity, requiring harsher reaction conditions (higher temperatures, stronger bases, or longer reaction times) which can compromise yield and purity.

Evidence DimensionChemical Reactivity in Nucleophilic Substitution
Target Compound DataContains a primary C-Br bond, known for its good reactivity as an electrophile in SN2 reactions under moderate conditions.
Comparator Or BaselineMethyl 3-chloro-2-methylpropanoate (hypothetical common substitute). Contains a primary C-Cl bond.
Quantified DifferenceThe C-Br bond is generally ~100 times more reactive than the C-Cl bond in SN2 reactions, allowing for milder reaction conditions and faster kinetics.
ConditionsGeneral SN2 reaction conditions with amine or thiol nucleophiles.

Procuring the bromo- version enables more efficient and controllable manufacturing processes, potentially lowering energy costs and reducing the formation of degradation byproducts associated with harsher conditions.

GABA Analogue Synthesis Building Block

This compound is the right choice when the synthetic target is a γ-amino acid with a β-methyl substituent, such as precursors to the pharmaceutical agent Pregabalin or other neurologically active analogues. Its structure is non-negotiable for achieving this specific substitution pattern efficiently.

Chiral Pharmaceutical Intermediates

When used in its enantiomerically pure forms (R or S), this reagent is a critical starting material for asymmetric synthesis. It enables the construction of complex chiral molecules where the stereocenter at the alpha-carbon is essential for the final product's biological efficacy, such as in certain antagonists of the somatostatin sst3 receptor.

Substituted Heterocyclic Scaffolds

The compound serves as a versatile C3-synthon for creating substituted heterocyclic systems. It is particularly suitable for synthesizing compounds like 3-thio-2-methylpropanoic acid derivatives of benzothiadiazine, where both the electrophilic bromide and the ester functional groups are used to build the final molecule.

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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